2-Fluoro-6-methoxypyridine-3-boronic acid
Overview
Description
2-Fluoro-6-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BFNO3 and a molecular weight of 170.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methoxylated pyridine ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-6-methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
These properties may include stability, readiness of preparation, and environmental benignity . These factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of certain functional groups in the reaction environment could potentially influence the efficacy and stability of the compound .
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, by binding to the carbohydrate moieties on these proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound can bind to the active sites of enzymes, such as serine proteases and kinases, thereby inhibiting their activity. Additionally, this compound can interact with transcription factors, modulating their ability to regulate gene expression . These interactions result in alterations in cellular processes and functions, contributing to the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biochemical effect . Understanding these dosage effects is crucial for determining the appropriate use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biochemical properties . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall metabolic activity . These interactions highlight the compound’s role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to various cellular compartments . Once inside the cell, this compound can bind to proteins that facilitate its localization and accumulation in specific tissues or organelles . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can be localized to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular proteins and targeting sequences . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding these localization mechanisms is important for elucidating the compound’s biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxypyridine-3-boronic acid typically involves the reaction of 3-bromo-2-methoxypyridine with trimethyl borate in the presence of a base such as lithium chloride and a reducing agent like diisobutylaluminum hydride (DIBAL-H). The reaction is carried out under an inert atmosphere, usually argon, and at controlled temperatures . The mixture is stirred at room temperature and then cooled to 0°C before adding trimethyl borate. The reaction is quenched with dilute hydrochloric acid, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxypyridine-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl or a substituted alkene, depending on the nature of the halide used .
Scientific Research Applications
2-Fluoro-6-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, polymers, and advanced materials.
Comparison with Similar Compounds
2-Fluoro-6-methoxypyridine-3-boronic acid can be compared with other boronic acids and esters:
2-Fluorophenylboronic acid: Similar in structure but lacks the methoxy group, which can affect its reactivity and solubility.
3-Cyanophenylboronic acid: Contains a cyano group instead of a fluorine atom, leading to different electronic properties and reactivity.
4-Fluorophenylboronic acid: Similar to this compound but with the fluorine atom in a different position, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
(2-fluoro-6-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWYXLGQQAESDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249899 | |
Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402238-30-5 | |
Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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